molecular formula C22H19ClN4OS2 B11497631 N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11497631
M. Wt: 455.0 g/mol
InChI Key: MWYQWXYZKAYCMN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenylethyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with the thiophene and phenylethyl groups. The final step involves the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine, thiophene, phenylethyl bromide, and 4-chlorobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H19ClN4OS2

Molecular Weight

455.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19ClN4OS2/c23-17-8-10-18(11-9-17)24-20(28)15-30-22-26-25-21(19-7-4-14-29-19)27(22)13-12-16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,28)

InChI Key

MWYQWXYZKAYCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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